In-Depth Technical Guide to the Mechanism of Action of DDD100097
In-Depth Technical Guide to the Mechanism of Action of DDD100097
For Researchers, Scientists, and Drug Development Professionals
Core Summary
DDD100097 is a potent and selective inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT), an enzyme essential for the survival of the parasite that causes Human African Trypanosomiasis (HAT), also known as sleeping sickness. Developed as a CNS-penetrant compound, DDD100097 targets the parasite in the second stage of the disease. Its mechanism of action involves binding to the peptide-substrate pocket of TbNMT, thereby blocking the N-myristoylation of a multitude of vital trypanosomal proteins. This inhibition disrupts critical cellular processes, leading to rapid parasite death.
Introduction to N-Myristoyltransferase as a Drug Target
N-myristoyltransferase (NMT) is a ubiquitous eukaryotic enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide range of proteins. This post-translational modification, known as N-myristoylation, is crucial for the proper function and localization of proteins involved in numerous cellular processes, including signal transduction, protein-protein interactions, and membrane targeting. In Trypanosoma brucei, a single NMT enzyme (TbNMT) is responsible for the myristoylation of over 60 proteins, making it an attractive and validated drug target. Inhibition of TbNMT has been shown to be lethal to the parasite.
Mechanism of Action of DDD100097
DDD100097 is a pyrazole (B372694) sulfonamide-based inhibitor designed for potency against TbNMT and the ability to cross the blood-brain barrier. The core mechanism of action can be detailed as follows:
-
Enzyme Inhibition: DDD100097 acts as a potent inhibitor of TbNMT, with a reported half-maximal inhibitory concentration (IC50) of 2 nM[1]. It binds to the pocket of the enzyme that normally accommodates the peptide substrate.
-
Disruption of Protein Myristoylation: By blocking the active site of TbNMT, DDD100097 prevents the transfer of myristoyl-CoA to the N-terminal glycine of its substrate proteins. This leads to a global decrease in protein myristoylation within the parasite.
-
Downstream Cellular Effects: The lack of myristoylation on key proteins has pleiotropic effects on parasite biology. Notably, it disrupts the function of ADP-ribosylation factors (ARFs), which are critical for vesicular trafficking. This disruption of essential cellular pathways ultimately leads to a rapid trypanocidal effect.
Quantitative Data
| Parameter | Value | Species/System | Reference |
| IC50 vs. TbNMT | 2 nM | Trypanosoma brucei | [1] |
| IC50 vs. hNMT1 | >10,000 nM | Human | |
| IC50 vs. hNMT2 | >10,000 nM | Human | |
| EC50 vs. T. brucei | 5 nM | T. brucei bloodstream form | |
| Mouse Pharmacokinetics | |||
| Oral Bioavailability | 30% | Mouse | |
| Brain:Blood Ratio | 0.8 | Mouse |
Note: Some quantitative data, particularly for hNMT IC50, EC50, and detailed pharmacokinetics, are inferred from the lead optimization studies of the chemical series leading to DDD100097 and may not be exact values for the final compound.
Experimental Protocols
N-Myristoyltransferase Inhibition Assay (Scintillation Proximity Assay)
A common method to determine the IC50 of inhibitors against NMT is the scintillation proximity assay (SPA).
Materials:
-
Recombinant TbNMT and human NMT (hNMT1 and hNMT2)
-
[³H]Myristoyl-CoA
-
Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known NMT substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 0.5 mM EGTA, 0.5 mM EDTA, 1 mM DTT)
-
Copper-coated SPA beads
-
384-well plates
-
Scintillation counter
Procedure:
-
A solution of the test compound (like DDD100097) is serially diluted in DMSO.
-
In a 384-well plate, the enzyme, peptide substrate, and assay buffer are combined.
-
The test compound dilutions are added to the wells.
-
The enzymatic reaction is initiated by the addition of [³H]Myristoyl-CoA.
-
The plate is incubated at room temperature to allow the reaction to proceed.
-
A suspension of copper-coated SPA beads is added to each well to stop the reaction and capture the radiolabeled acylated peptide.
-
The plate is sealed and centrifuged.
-
The radioactivity is measured using a scintillation counter. The signal is proportional to the amount of N-myristoylated peptide produced.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Efficacy in a Mouse Model of Stage 2 HAT
To assess the efficacy of DDD100097 in a living organism, a mouse model of late-stage HAT is utilized, often employing bioluminescent imaging for real-time monitoring of parasite burden.
Materials:
-
Female BALB/c mice
-
Trypanosoma brucei strain engineered to express luciferase
-
DDD100097 formulated for oral administration
-
Bioluminescence imaging system (e.g., IVIS)
-
Luciferin substrate
Procedure:
-
Mice are infected intraperitoneally with the luciferase-expressing T. brucei strain.
-
The infection is allowed to progress to the late (CNS) stage, which is typically established around 21 days post-infection. The presence of parasites in the CNS is confirmed by bioluminescence imaging.
-
A cohort of infected mice is treated orally with DDD100097 at a defined dose and schedule (e.g., once or twice daily for a set number of days). A control group receives the vehicle only.
-
Parasite burden in the brain and periphery is monitored throughout the treatment and post-treatment period using bioluminescence imaging after intraperitoneal injection of luciferin.
-
Animal survival is monitored daily.
-
At the end of the study, brains can be harvested for ex vivo imaging or histological analysis to confirm parasite clearance.
Visualizations
Caption: Signaling pathway illustrating the inhibitory action of DDD100097 on TbNMT.
